![molecular formula C17H27N3O3S B4773810 N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4773810.png)
N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide
Overview
Description
N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as Sildenafil, is a pharmaceutical compound that is widely used for treating erectile dysfunction and pulmonary arterial hypertension. The compound was first synthesized in 1989 by a team of researchers at Pfizer, led by Peter Ellis and Nicholas Terrett. Since then, Sildenafil has been extensively studied for its mechanism of action, physiological effects, and potential applications in various fields of scientific research.
Mechanism of Action
N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature. By inhibiting PDE5, N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide increases the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow to the penis and lungs.
Biochemical and Physiological Effects
Apart from its effects on the erectile and pulmonary systems, N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has also been shown to have several other biochemical and physiological effects. These include modulation of the immune system, inhibition of platelet aggregation, and reduction of oxidative stress. N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has also been shown to have a neuroprotective effect, possibly through its ability to increase levels of brain-derived neurotrophic factor (BDNF).
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide for laboratory experiments is its well-established mechanism of action and pharmacokinetics. This makes it a useful tool for studying various physiological and biochemical processes, including the effects of PDE5 inhibition on cellular signaling pathways and gene expression. However, N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide also has several limitations, including its relatively low potency and specificity for PDE5, as well as its potential for off-target effects on other PDE isoforms and cellular pathways.
Future Directions
There are several potential future directions for research on N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide, including:
1. Development of more potent and selective PDE5 inhibitors for the treatment of erectile dysfunction and other diseases.
2. Investigation of the role of N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
3. Studies on the effects of N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide on the immune system and its potential for use in the treatment of autoimmune diseases.
4. Exploration of the potential of N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide as a neuroprotective agent for the prevention and treatment of neurodegenerative diseases.
5. Investigation of the effects of N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide on cellular signaling pathways and gene expression, with the aim of identifying new targets for drug development.
Conclusion
N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is a well-studied pharmaceutical compound with a wide range of potential applications in various fields of scientific research. Its mechanism of action, physiological effects, and potential for the treatment of various diseases make it a useful tool for investigating various physiological and biochemical processes. However, further research is needed to fully understand the potential of N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide and its derivatives for the development of new drugs and therapies.
Scientific Research Applications
Apart from its well-known clinical applications, N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has also been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is the role of N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Several studies have shown that N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide can improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of these diseases.
properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-1-methylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-4-19(5-2)16-10-8-15(9-11-16)18-17(21)14-7-6-12-20(13-14)24(3,22)23/h8-11,14H,4-7,12-13H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJJADPHSOFHBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)piperidine-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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